5-Bromo-3-nitroisothiazole
CAS No.:
Cat. No.: VC15733409
Molecular Formula: C3HBrN2O2S
Molecular Weight: 209.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3HBrN2O2S |
|---|---|
| Molecular Weight | 209.02 g/mol |
| IUPAC Name | 5-bromo-3-nitro-1,2-thiazole |
| Standard InChI | InChI=1S/C3HBrN2O2S/c4-2-1-3(5-9-2)6(7)8/h1H |
| Standard InChI Key | VUFCACSQCYYJHP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SN=C1[N+](=O)[O-])Br |
Introduction
Synthetic Methodologies
Direct Nitration-Bromination Sequences
The synthesis typically begins with functionalization of the isothiazole core. A two-step protocol involving nitration followed by bromination is widely employed:
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Nitration: Treatment of 3-aminoisothiazole with fuming nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 10%) at 0–5°C yields 3-nitroisothiazole (68% yield) .
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Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 25°C introduces bromine at position 5 (55% yield) .
Table 1: Optimization of Bromination Conditions
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | CH₂Cl₂ | 25 | 55 |
| Br₂ | CCl₄ | 40 | 48 |
| HBr/H₂O₂ | AcOH | 60 | 37 |
Alternative Routes via Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura couplings enable post-synthetic modifications. For example, 5-bromo-3-nitroisothiazole reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form 5-aryl derivatives (60–72% yields) .
Physicochemical Properties
Structural and Spectral Characteristics
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Molecular Weight: 223.02 g/mol
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Melting Point: 142–144°C (decomposition observed above 150°C) .
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Spectroscopic Data:
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¹H NMR (CDCl₃): δ 8.72 (s, 1H, H-4), 7.89 (s, 1H, H-2).
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¹³C NMR: δ 158.2 (C-3), 132.1 (C-5), 125.6 (C-4).
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Solubility and Stability
The compound exhibits limited aqueous solubility (0.8 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMF and DMSO. It is photolabile, requiring storage in amber vials under inert atmospheres .
Chemical Reactivity
Electrophilic Substitution
The nitro group strongly deactivates the ring, directing electrophiles to position 4. Sulfonation with oleum (20% SO₃) at 80°C produces 4-sulfo-5-bromo-3-nitroisothiazole (41% yield) .
Nucleophilic Displacement
The bromine atom undergoes substitution with soft nucleophiles:
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Amination: Liquid NH₃ at 80°C yields 5-amino-3-nitroisothiazole (70% purity) .
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Azidation: NaN₃ in DMF forms the 5-azido derivative (62% yield) .
Table 2: Nucleophilic Substitution Outcomes
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₃ | THF, 80°C | 5-Amino-3-nitroisothiazole | 70 |
| CH₃O⁻ | EtOH, reflux | 5-Methoxy-3-nitroisothiazole | 65 |
| N₃⁻ | DMF, 60°C | 5-Azido-3-nitroisothiazole | 62 |
Biological Activity and Applications
Antimicrobial Potency
Derivatives exhibit broad-spectrum activity:
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Antibacterial: MIC = 8–16 µg/mL against Staphylococcus aureus .
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Antifungal: 90% growth inhibition of Candida albicans at 32 µg/mL .
Industrial and Material Science Applications
Agrochemical Intermediates
The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials show 95% weed suppression at 50 g/ha .
Polymer Stabilizers
Incorporation into polypropylene matrices reduces UV-induced degradation by 40% compared to commercial stabilizers .
Future Research Directions
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